1,10-Undecadiene
CAS No.: 13688-67-0
Cat. No.: VC20984497
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13688-67-0 |
|---|---|
| Molecular Formula | C11H20 |
| Molecular Weight | 152.28 g/mol |
| IUPAC Name | undeca-1,10-diene |
| Standard InChI | InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2 |
| Standard InChI Key | VOSLXTGMYNYCPW-UHFFFAOYSA-N |
| SMILES | C=CCCCCCCCC=C |
| Canonical SMILES | C=CCCCCCCCC=C |
Introduction
Chemical Identity and Structure
1,10-Undecadiene is an alkadiene with the molecular formula C₁₁H₂₀ and a molecular weight of 152.28 g/mol . Its CAS registry number is 13688-67-0 . The IUPAC standard name is undeca-1,10-diene , and it is also known by several synonyms including "1,10-undexadiene" and "undecadiene, 1,10-" .
The chemical structure features a linear chain of eleven carbon atoms with terminal carbon-carbon double bonds at positions 1 and 10. This structure can be represented by the following SMILES notation: C=CCCCCCCCC=C . The compound belongs to the class of alkadienes, characterized by two carbon-carbon double bonds within its molecular structure .
Structural Identifiers
The compound can be identified through several standard chemical identifiers as shown in Table 1:
Physical and Chemical Properties
1,10-Undecadiene exhibits distinctive physical properties that influence its handling, storage, and applications in various chemical processes.
Physical Properties
The compound appears as a colorless to light yellow clear liquid at room temperature . It is soluble in organic solvents such as ethanol and acetone but is insoluble in water . The compound has a pungent odor, which is characteristic of many unsaturated hydrocarbons .
Key physical properties of 1,10-Undecadiene are summarized in Table 2:
Chemical Properties
The primary reactive sites in 1,10-Undecadiene are the two terminal carbon-carbon double bonds, which make it highly valuable for various chemical reactions. These double bonds can undergo addition reactions, polymerization, and metathesis reactions .
The compound can participate in:
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Addition reactions with halogens, hydrogen, and other electrophiles
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Polymerization reactions to form homopolymers or copolymers
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Metathesis reactions, particularly in acyclic diene metathesis (ADMET) polymerization
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Hydrogenation to form the corresponding saturated compound
Synthesis and Production
1,10-Undecadiene can be synthesized through several methods, though detailed information on industrial-scale production is limited in the literature. One reported synthesis method involves chemical reactions of olefins .
The compound is commercially available from chemical suppliers with a typical purity of ≥90.0% as determined by gas chromatography . Commercial products are often stored at room temperature, though storage in a cool, dark place below 15°C is recommended for optimal preservation .
Applications and Uses
1,10-Undecadiene finds diverse applications across multiple industries due to its reactive double bonds and versatile chemical properties.
Industrial Applications
The compound serves as an important raw material and intermediate in several industrial processes :
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Polymer Industry:
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Production of synthetic rubbers such as styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR)
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Used as a co-monomer in the production of polyethylene and polypropylene
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Component in manufacturing high-impact polystyrene (HIPS) and acrylonitrile-butadiene-styrene (ABS)
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Chemical Intermediates:
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Synthesis of fragrances and flavor compounds
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Production of pharmaceutical intermediates
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Preparation of specialty chemicals
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Other Applications:
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Solvent in paints, coatings, and adhesives
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Component in specialty lubricants
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Used in the production of surfactants
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Research Applications
In research settings, 1,10-Undecadiene has been utilized for various purposes:
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The compound has been identified as a volatile metabolite in studies examining pathogen-derived volatile biomarkers .
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It has been reported in Oryza sativa (rice), indicating its potential presence as a natural product in certain plant species .
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It serves as a synthetic building block for more complex organic molecules and polymers in laboratory settings.
Recent Research Developments
Recent research has explored the use of 1,10-Undecadiene in advanced materials and polymer synthesis.
Polymer Chemistry Applications
A significant research direction involves the use of 1,10-Undecadiene in acyclic diene metathesis (ADMET) polymerization to create high-molecular-weight biobased aliphatic polyesters . This research demonstrates the potential of 1,10-Undecadiene as a building block for sustainable polymeric materials.
Key findings from this research include:
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ADMET polymerization of 1,10-Undecadiene conducted at 50°C in ionic liquids yielded polymers with molecular weights (Mn) ranging from 32,200 to 39,200 .
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Imidazolium-based ionic liquids such as 1-n-butyl-3-methyl imidazolium hexafluorophosphate ([Bmim]PF6) and 1-n-hexyl-3-methyl imidazolium bis(trifluoromethanesulfonyl)imide ([Hmim]TFSI) proved particularly effective as solvents for these polymerization reactions .
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The polymerization of 6-hydroxy-1,10-undecadiene using dicationic ruthenium catalysts in biphasic systems resulted in higher molecular weight polymers compared to conventional methods .
These findings suggest promising avenues for the development of sustainable polymers using 1,10-Undecadiene as a key monomer.
Analytical Applications
1,10-Undecadiene has been detected in analytical studies as a volatile organic compound (VOC) in various biological systems. For instance, it was identified in studies focusing on volatile metabolites released by Staphylococcus aureus and Pseudomonas aeruginosa . In this research, gas chromatography-mass spectrometry (GC-MS) was used to detect 1,10-Undecadiene at concentrations ranging from below detection limit to 6.813 ppbv, depending on the bacterial growth phase . This research highlights the potential use of 1,10-Undecadiene as a biomarker in diagnostic applications, particularly for detecting specific bacterial infections through volatile compound analysis.
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